![molecular formula C14H14Cl3NO B2586076 {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 289717-38-0](/img/structure/B2586076.png)
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the molecular weight of 318.63 . It’s a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-(2-(3,4-dichlorophenoxy)phenyl)-N-methylmethanamine hydrochloride” and its InChI code is "1S/C14H13Cl2NO.ClH/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-12(15)13(16)8-11;/h2-8,17H,9H2,1H3;1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study investigated the corrosion inhibition performance of four synthesized amine derivative compounds, including derivatives related to the "{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride" structure, on mild steel in HCl medium. The research demonstrated that the presence of these compounds on the mild steel surface forms a protective film, significantly enhancing corrosion resistance. Density functional theory and molecular dynamics simulation further supported these findings, elucidating the adsorption mechanism of these molecules on the mild steel surface (Boughoues et al., 2020).
Antimicrobial Activity
Novel quinazolinone derivatives were synthesized, including compounds structurally related to "{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride." These derivatives underwent evaluation for antimicrobial activity, showcasing promising results against various microorganisms. This study highlights the potential of such derivatives in developing new antimicrobial agents (Habib et al., 2013).
Metal Ion Affinities and Fluorescence Properties
Research into the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine has provided insights into the binding properties of these compounds with metal ions like Zn(2+) and Cu(2+). Enhanced solubility in organic and aqueous solvents enabled detailed investigations, revealing significant shifts in fluorescence emission upon metal ion binding, which could be of interest in sensor development and bioimaging applications (Liang et al., 2009).
Antineoplastic Agents
The synthesis and biological evaluation of a derivative, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, and its derived amino acid amides, demonstrated significant anticancer activity against a panel of human cancer cell lines. This research underscores the therapeutic potential of amine derivatives in cancer treatment (Pettit et al., 2003).
Fungicidal Activities
A study focused on the synthesis of amide derivatives from a base structure similar to "{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride" showed moderate fungicidal activities. This highlights the utility of such compounds in agricultural applications to protect crops from fungal infections (Xiao, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-12(15)13(16)8-11;/h2-8,17H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOCSUIATIEYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

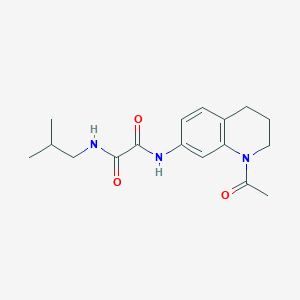
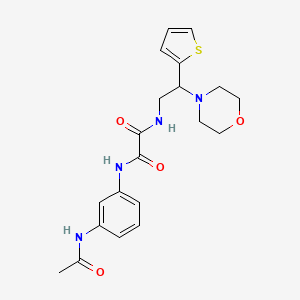
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
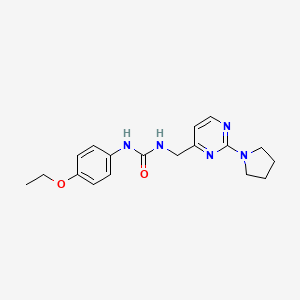
![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)
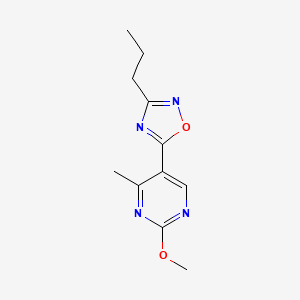
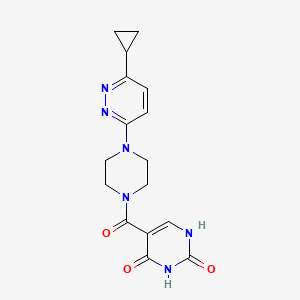
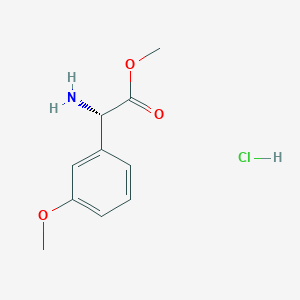
![N-[2-[2-[(2-Chloroacetyl)-methylamino]ethoxy]ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B2586009.png)
![6-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine](/img/structure/B2586010.png)
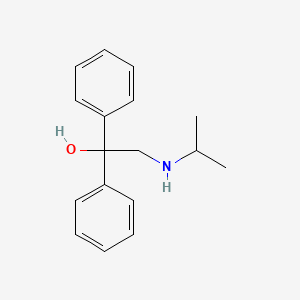

![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)